Angiotensinogen (1-13) (human)

Description

BenchChem offers high-quality Angiotensinogen (1-13) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensinogen (1-13) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

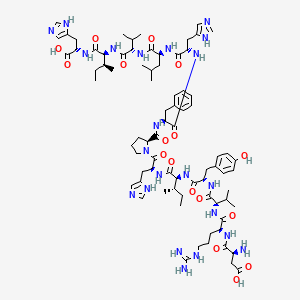

Formule moléculaire |

C79H116N22O17 |

|---|---|

Poids moléculaire |

1645.9 g/mol |

Nom IUPAC |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1 |

Clé InChI |

LNAACUNIBFSGKG-NIHJDLRZSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Enigma of Angiotensinogen (1-13): A Technical Guide to its Biological Function

For Immediate Release

A Deep Dive into the Renin-Angiotensin System's Overlooked Player: Angiotensinogen (B3276523) (1-13)

This technical guide offers an in-depth exploration of the biological functions of the human Angiotensinogen (1-13) peptide, a critical but often overlooked component of the renin-angiotensin system (RAS). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of key pathways and workflows.

Introduction to Angiotensinogen (1-13)

Angiotensinogen is the sole precursor of all angiotensin peptides and plays a central role in the regulation of blood pressure and cardiovascular homeostasis.[1] The N-terminal fragment, Angiotensinogen (1-13), with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His, is the initial product of renin cleavage from the full-length angiotensinogen molecule. While the downstream products, particularly Angiotensin II (Ang II), have been extensively studied for their potent vasoconstrictive and aldosterone-stimulating effects, the direct biological functions of Angiotensinogen (1-13) are less well understood.[1][2] This guide aims to shed light on the independent roles this peptide may play.

Biological Functions Beyond a Precursor

Recent evidence suggests that angiotensinogen and its larger fragments may exert biological effects independent of their conversion to Ang II. Studies have indicated that the angiotensinogen molecule itself, including its des(AngI)AGT form, can influence metabolic processes such as body weight gain and liver steatosis.[3] While these findings do not specifically isolate the action of the (1-13) fragment, they open the possibility that this N-terminal peptide may possess intrinsic biological activity.

Another related peptide, Angiotensin (1-12), has been identified as an alternative substrate for the generation of Ang II, exhibiting vasoconstrictor properties that can be attenuated by ACE inhibitors or Angiotensin II receptor blockers (ARBs).[4][5] This highlights the complexity of the RAS and the potential for various angiotensinogen fragments to have distinct physiological roles.

Signaling Pathways and Receptor Interactions

The primary signaling pathways within the RAS are activated by Ang II through its binding to the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[6] To date, there is limited direct evidence of a specific receptor for Angiotensinogen (1-13) or a unique signaling cascade that it initiates. The prevailing understanding is that its primary function is to serve as a substrate for renin, which cleaves it to form Angiotensin I.[2]

The classical RAS signaling cascade is depicted below:

Figure 1: The classical Renin-Angiotensin System cascade.

Further research is required to determine if Angiotensinogen (1-13) can directly interact with known or novel receptors to elicit cellular responses.

Quantitative Data Summary

Currently, there is a paucity of quantitative data specifically characterizing the biological activity of Angiotensinogen (1-13). The table below summarizes available data for related components of the RAS to provide context.

| Peptide/Molecule | Parameter | Value | Species | Reference |

| Angiotensinogen | Plasma Concentration (Normotensive) | ~1.2 µM | Human | [7] |

| Angiotensinogen | Plasma Concentration (Hypertensive) | Elevated | Human | [1] |

| Angiotensin (1-12) | Plasma Concentration (Normotensive) | 2.02 ± 0.62 ng/mL (female), 2.05 ± 0.55 ng/mL (male) | Human | [4] |

| Angiotensin (1-12) | Plasma Concentration (Hypertensive) | 2.33 ± 0.63 ng/mL (female), 2.51 ± 0.49 ng/mL (male) | Human | [4] |

| Angiotensin II | Binding Affinity (AT1R) | High | Human | [8] |

| Angiotensin II | Binding Affinity (AT2R) | High | Human | [8] |

Experimental Protocols

Investigating the direct biological functions of Angiotensinogen (1-13) requires specific experimental approaches. Below are detailed methodologies for key experiments that could be adapted for this purpose.

Receptor Binding Assays

To determine if Angiotensinogen (1-13) binds to specific cell surface receptors, competitive radioligand binding assays can be performed.

Workflow:

Figure 2: Workflow for a competitive receptor binding assay.

Detailed Protocol:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with the receptor of interest (e.g., AT1R or AT2R).

-

Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in a binding buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-Angiotensin II) and increasing concentrations of unlabeled Angiotensinogen (1-13).

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the half-maximal inhibitory concentration (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9][10]

Functional Assays

To assess the direct functional effects of Angiotensinogen (1-13), various cell-based assays can be employed.

Example: Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a common second messenger in G protein-coupled receptor (GPCR) signaling.

Workflow:

Figure 3: Workflow for a calcium mobilization assay.

Detailed Protocol:

-

Cell Plating: Seed cells expressing the receptor of interest into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark.

-

Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of Angiotensinogen (1-13) to the wells.

-

Measurement: Immediately begin recording fluorescence intensity at appropriate excitation and emission wavelengths over a period of several minutes.

-

Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the half-maximal effective concentration (EC50).

Future Directions and Conclusion

The biological significance of Angiotensinogen (1-13) remains an area of active investigation. While its role as a renin substrate is well-established, the potential for direct, Angiotensin II-independent effects warrants further exploration. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate the receptor binding properties and functional activities of this intriguing peptide. A deeper understanding of Angiotensinogen (1-13) could unveil new therapeutic targets within the renin-angiotensin system for the management of cardiovascular and metabolic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Angiotensinogen Exerts Effects Independent of Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. portlandpress.com [portlandpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. revvity.com [revvity.com]

The Role of Angiotensinogen (1-13) in the Renin-Angiotensin System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone.[1][2] The classical understanding of the RAS involves the sequential cleavage of angiotensinogen (B3276523) by renin and angiotensin-converting enzyme (ACE) to produce the potent vasoconstrictor, Angiotensin II (Ang II).[3][4] However, the system is far more complex, with a variety of other angiotensin peptides and alternative, non-canonical pathways contributing to its overall function.[2][5] This technical guide focuses on a lesser-known component of this system: Angiotensinogen (1-13), a fragment of the primary precursor, angiotensinogen. While often overshadowed by its more famous downstream products, understanding the role and metabolism of Angiotensinogen (1-13) is crucial for a comprehensive view of the RAS and for the development of novel therapeutics targeting this vital system.

Angiotensinogen and its Cleavage Products

Angiotensinogen is the sole precursor for all angiotensin peptides.[5][6] It is a glycoprotein (B1211001) primarily synthesized and secreted by the liver.[7] The classical RAS pathway begins with the cleavage of the N-terminal of angiotensinogen by the enzyme renin, producing the decapeptide Angiotensin I (Ang I).[3][8] Ang I is biologically inactive and serves as a substrate for ACE, which cleaves two C-terminal amino acids to form the highly active octapeptide, Ang II.[8][9]

Beyond this classical pathway, other angiotensin peptides are generated through the action of various enzymes, leading to a complex web of interactions.[10] These include Angiotensin III, Angiotensin IV, and Angiotensin (1-7), each with distinct biological activities and receptor affinities.[9][10]

Angiotensinogen (1-13): A Precursor in Non-Canonical Pathways

Angiotensinogen (1-13) is a fragment of the full-length angiotensinogen protein.[11] While not as extensively studied as other angiotensin peptides, it is recognized as a substrate in non-canonical RAS pathways.[5] The direct biological activity of Angiotensinogen (1-13) is not well-established, and it is primarily considered a precursor for the generation of other active angiotensin peptides.[11]

Metabolism and Conversion

The enzymatic conversion of Angiotensinogen (1-13) is an area of ongoing research. It is hypothesized to be a substrate for various enzymes within the RAS, leading to the formation of smaller, active peptides. One proposed pathway involves the conversion of Angiotensinogen (1-13) to Angiotensin I and subsequently to Angiotensin II, although the specific enzymes responsible for the initial cleavage of Angiotensinogen (1-13) are not fully elucidated.[8]

Studies on the related peptide, Angiotensin-(1-12), have shown that it can be processed by ACE and chymase to generate Angiotensin II, suggesting that similar pathways may exist for Angiotensinogen (1-13).[5][8]

Signaling Pathways of the Renin-Angiotensin System

The biological effects of angiotensin peptides are mediated by their interaction with specific G-protein coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1R) and Type 2 (AT2R) receptors.[2][9]

-

AT1 Receptor Signaling: Activation of the AT1 receptor by Angiotensin II initiates a signaling cascade that leads to vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[9][12] This pathway is predominantly coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to the physiological effects of Ang II.[13]

-

AT2 Receptor Signaling: The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, including vasodilation and anti-proliferative actions.[9] Its signaling pathways are less well-defined but are thought to involve the activation of phosphatases and the production of nitric oxide.[12]

As Angiotensinogen (1-13) is primarily a precursor, it is not believed to have its own dedicated signaling pathway. Its influence on cellular signaling is indirect, through its conversion to active angiotensin peptides that then bind to and activate AT1 and AT2 receptors.

Quantitative Data on Angiotensin Peptides

The following tables summarize key quantitative data related to the activity and measurement of various angiotensin peptides.

| Peptide | Receptor Affinity (IC50, nM) | Aldosterone-Stimulating Activity (% of Ang II) | Pressor Activity (% of Ang II) |

| Angiotensin II | High (AT1R & AT2R) | 100% | 100% |

| Angiotensin III | High (AT1R & AT2R) | 100% | 40%[9] |

| Angiotensin (1-7) | Low (AT1R & AT2R), High (Mas Receptor) | Not significant | Counter-regulatory |

| Angiotensinogen (1-13) | Not well-characterized | Not well-characterized | Not well-characterized |

Note: Data for Angiotensinogen (1-13) is largely unavailable in the current literature.

Experimental Protocols

Quantification of Angiotensin Peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of multiple angiotensin peptides in biological samples.[1][10]

1. Sample Preparation:

-

Collect blood or tissue samples and immediately add a protease inhibitor cocktail to prevent peptide degradation.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to isolate and concentrate the angiotensin peptides.[1][10]

-

Elute the peptides from the SPE cartridge using an appropriate solvent (e.g., acetonitrile).[10]

2. LC-MS/MS Analysis:

-

Inject the extracted peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the different angiotensin peptides based on their hydrophobicity using a reverse-phase C18 column with a suitable gradient of organic solvent.[10]

-

Ionize the separated peptides using electrospray ionization (ESI).

-

Detect and quantify the peptides based on their specific mass-to-charge ratios (m/z) and fragmentation patterns in the mass spectrometer.[14]

3. Data Analysis:

-

Generate calibration curves using known concentrations of synthetic angiotensin peptide standards.

-

Determine the concentration of each angiotensin peptide in the biological sample by comparing its peak area to the calibration curve.

Measurement of In Vivo Pressor Response to Angiotensin Peptides in Rodents

This protocol is used to assess the effect of angiotensin peptides on blood pressure in a living animal model.[15]

1. Animal Preparation:

-

Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic agent.

-

Implant a catheter into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.

-

Implant a second catheter into a major vein (e.g., jugular vein) for intravenous administration of the angiotensin peptides.

2. Experimental Procedure:

-

Allow the animal to stabilize and record a baseline blood pressure.

-

Administer increasing doses of the angiotensin peptide of interest (e.g., Angiotensin II or potentially Angiotensinogen (1-13)) intravenously.

-

Continuously record the blood pressure response to each dose.

-

Administer a vehicle control to ensure that the observed effects are due to the peptide and not the injection itself.

3. Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) from baseline for each dose of the angiotensin peptide.

-

Construct a dose-response curve by plotting the change in MAP against the log of the administered dose.

-

Determine the effective dose 50 (ED50), which is the dose that produces 50% of the maximal pressor response.

Signaling Pathways and Experimental Workflows

Classical Renin-Angiotensin System Pathway

Caption: Classical Renin-Angiotensin System cascade.

Non-Canonical Angiotensin Peptide Generation

Caption: Potential non-canonical pathways for angiotensin peptide generation.

Experimental Workflow for Angiotensin Quantification

Caption: Workflow for angiotensin peptide quantification by LC-MS/MS.

Conclusion and Future Directions

Angiotensinogen (1-13) represents an understudied component of the complex Renin-Angiotensin System. While its primary role appears to be that of a precursor in non-canonical pathways, a complete understanding of its metabolism and potential direct biological effects is lacking. Further research is needed to identify the specific enzymes that process Angiotensinogen (1-13) and to quantitatively assess its contribution to the overall activity of the RAS in both physiological and pathological states. Elucidating the complete picture of angiotensin peptide generation, including the role of Angiotensinogen (1-13), will be critical for the development of more targeted and effective therapies for cardiovascular and renal diseases. The experimental protocols and analytical methods described in this guide provide a framework for researchers to further investigate this intriguing aspect of the Renin-Angiotensin System.

References

- 1. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. Intracrine angiotensin II functions originate from noncanonical pathways in the human heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Update on the Angiotensin Converting Enzyme 2-Angiotensin (1–7)-Mas Receptor Axis: Fetal Programing, Sex Differences, and Intracellular Pathways [frontiersin.org]

- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Angiotensin - Wikipedia [en.wikipedia.org]

- 10. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vasoconstrictor and Pressor Effects of Des-Aspartate-Angiotensin I in Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Angiotensinogen (1-13): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensinogen (B3276523) (1-13), the N-terminal fragment of the angiotensinogen protein, represents the primary biological precursor to the potent vasoactive peptides of the Renin-Angiotensin System (RAS). Its discovery and characterization have been intrinsically linked to the broader historical unravelling of the RAS, a critical pathway in cardiovascular and renal physiology. This technical guide provides an in-depth exploration of the discovery, history, biochemical properties, and physiological significance of Angiotensinogen (1-13), with a focus on the experimental methodologies and signaling pathways relevant to researchers and drug development professionals.

A Historical Perspective: The Genesis of the Renin-Angiotensin System

The journey to understanding Angiotensinogen (1-13) begins with the discovery of the key components of the RAS. In 1898, Robert Tigerstedt and Per Bergman identified a pressor substance in saline extracts of rabbit kidneys, which they named "renin".[1] It wasn't until the 1930s and 1940s that two independent groups, led by Irvine Page in the United States and Eduardo Braun-Menéndez in Argentina, elucidated that renin was an enzyme acting on a plasma globulin to produce a potent vasoconstrictor.[1] This substrate was termed "angiotensinogen," and the resulting active substance was initially called "angiotonin" or "hypertensin," later unified to "angiotensin."[1]

Further research revealed that the initial product of renin's action on angiotensinogen was an inactive decapeptide, Angiotensin I.[2] Angiotensin I is subsequently converted to the highly active octapeptide, Angiotensin II, primarily by the Angiotensin-Converting Enzyme (ACE).[2] The identification of the specific N-terminal sequence of angiotensinogen as the substrate for renin laid the groundwork for understanding the generation of these peptides.

The specific fragment, Angiotensinogen (1-13), with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His in humans, is the direct product of the initial enzymatic cleavage by renin is Angiotensin I (the first 10 amino acids).[2][3] However, the (1-13) fragment is a critical substrate for studying renin kinetics and the initial step of the RAS cascade. More recently, a related peptide, Angiotensin-(1-12), was discovered in rats by Nagata and colleagues in 2006, suggesting alternative, non-renin pathways for angiotensin II generation, involving enzymes like chymase.[4] This has opened new avenues of research into the local and tissue-specific regulation of the RAS.

Biochemical Properties and Kinetics

Angiotensinogen (1-13) serves as the initial substrate for the rate-limiting step in the classical RAS pathway. The enzymatic cleavage of the Leu10-Val11 bond within this sequence by renin is a highly specific interaction.

Quantitative Data on Renin-Angiotensinogen Interaction

| Parameter | Value | Species/Conditions | Reference |

| Km of Renin for Angiotensinogen (1-17) * | 3.4 x 10⁻⁵ M | Human renin, synthetic human peptide, pH 7.3, 37°C | [5] |

Physiological Role and Signaling Pathways

The primary and well-established physiological role of Angiotensinogen (1-13) is to act as the substrate for renin, leading to the production of Angiotensin I. There is currently no substantial evidence to suggest that Angiotensinogen (1-13) itself has direct biological activity through receptor binding and subsequent intracellular signaling. Its effects are mediated through the actions of its downstream products, primarily Angiotensin II.

The Classical Renin-Angiotensin System Pathway

The conversion of Angiotensinogen (1-13) is the initiating step of the classical RAS pathway, which plays a crucial role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.

Alternative (Non-Renin) Pathway

The discovery of Angiotensin-(1-12) has highlighted the existence of alternative pathways for Angiotensin II generation, particularly in local tissues, which may not be dependent on renin.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate study of Angiotensinogen (1-13) and its role in the RAS.

Renin Cleavage Assay (In Vitro)

This assay measures the rate of Angiotensin I formation from Angiotensinogen (1-13) by renin.

Materials:

-

Synthetic human Angiotensinogen (1-13) peptide

-

Recombinant human renin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA)

-

ACE inhibitor (e.g., Captopril) to prevent Angiotensin I degradation

-

Angiotensin I ELISA kit or RIA kit

-

Microplate reader or gamma counter

Protocol:

-

Prepare a stock solution of Angiotensinogen (1-13) in the assay buffer.

-

Prepare serial dilutions of Angiotensinogen (1-13) to create a range of substrate concentrations.

-

In a microplate, add a fixed amount of human renin to each well.

-

Add the different concentrations of Angiotensinogen (1-13) to the wells to initiate the reaction. Include a no-renin control.

-

Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl) or by boiling.

-

Quantify the amount of Angiotensin I produced in each well using an ELISA or RIA kit according to the manufacturer's instructions.

-

Plot the rate of Angiotensin I formation against the substrate concentration and determine the Km and Vmax values using Michaelis-Menten kinetics.

Radioligand Binding Assay

This assay is used to determine if Angiotensinogen (1-13) directly binds to any cell surface receptors.

Materials:

-

Radiolabeled Angiotensinogen (1-13) (e.g., ¹²⁵I-Angiotensinogen (1-13))

-

Cell membranes expressing potential target receptors (e.g., AT1, AT2 receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

Unlabeled Angiotensinogen (1-13) for competition studies

-

Glass fiber filters

-

Filtration manifold

-

Gamma counter

Protocol:

-

Incubate a fixed amount of cell membranes with increasing concentrations of radiolabeled Angiotensinogen (1-13) in the binding buffer.

-

For competition assays, incubate a fixed concentration of radiolabeled Angiotensinogen (1-13) with increasing concentrations of unlabeled Angiotensinogen (1-13).

-

Incubate at room temperature or 37°C for a sufficient time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using Scatchard analysis or non-linear regression.

Functional Vasoconstriction Assay (Ex Vivo)

This assay assesses the ability of Angiotensinogen (1-13) to induce vasoconstriction in isolated arterial rings, which would be indicative of its conversion to Angiotensin II.

Materials:

-

Isolated arterial rings (e.g., from rat aorta or mesenteric artery)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (physiological salt solution)

-

Angiotensinogen (1-13)

-

Renin

-

ACE inhibitor (e.g., Captopril) as a control

-

AT1 receptor antagonist (e.g., Losartan) as a control

Protocol:

-

Mount the arterial rings in the organ bath system containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.

-

Allow the rings to equilibrate and then pre-contract them with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

-

Once a stable contraction is achieved, add cumulative concentrations of Angiotensinogen (1-13) to the bath in the presence of renin.

-

Record the changes in isometric tension using the force transducers.

-

In separate experiments, pre-incubate the rings with an ACE inhibitor or an AT1 receptor antagonist before adding Angiotensinogen (1-13) and renin to confirm the mechanism of action.

-

Construct concentration-response curves to determine the potency (EC₅₀) and efficacy of the induced vasoconstriction.

Conclusion and Future Directions

Angiotensinogen (1-13) stands as the foundational molecule of the Renin-Angiotensin System. While its primary role as a renin substrate is well-established, the discovery of alternative angiotensin-generating pathways underscores the complexity of this system. For researchers and drug development professionals, a thorough understanding of the history, biochemistry, and experimental methodologies related to Angiotensinogen (1-13) is crucial for the development of novel therapeutics targeting the RAS. Future research should continue to explore the tissue-specific processing of angiotensinogen and the potential for direct, non-canonical functions of its N-terminal fragments, which may unveil new targets for the treatment of cardiovascular and renal diseases.

References

Angiotensinogen (1-13) (Human) as a Renin Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of human Angiotensinogen (B3276523) (1-13) as a substrate for the enzyme renin. Angiotensinogen is the sole precursor of angiotensin peptides and its cleavage by renin is the rate-limiting step in the renin-angiotensin system (RAS), a critical pathway in blood pressure regulation and cardiovascular homeostasis.[1][2][3] The N-terminal fragment, Angiotensinogen (1-13), serves as a valuable tool for studying renin kinetics, screening for renin inhibitors, and investigating the pathophysiology of the RAS.

Introduction to the Renin-Angiotensin System

The renin-angiotensin system is a cascade of enzymatic reactions that plays a central role in maintaining blood pressure and fluid balance.[2][3] The process is initiated by the aspartyl protease renin, which is secreted by the juxtaglomerular cells of the kidney in response to physiological stimuli such as low blood pressure or reduced sodium levels.[1][4] Renin specifically cleaves the Leu10-Val11 bond of its substrate, angiotensinogen, to release the decapeptide Angiotensin I (Ang I).[5] Ang I is subsequently converted to the potent vasoconstrictor Angiotensin II (Ang II) by angiotensin-converting enzyme (ACE).[5][6] The overactivation of the RAS is a key factor in the development of hypertension and related cardiovascular diseases, making renin a prime target for therapeutic intervention.[3][7]

Angiotensinogen (1-13) as a Renin Substrate

Human Angiotensinogen (1-13) is a synthetic peptide corresponding to the N-terminal sequence of human angiotensinogen. Its amino acid sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His. This peptide contains the crucial cleavage site for renin and serves as an excellent substrate for in vitro studies of renin activity.

Quantitative Data: Kinetics of Human Renin with Various Substrates

The efficiency of renin cleavage is dependent on the substrate's primary sequence and conformation. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters for evaluating the kinetics of this enzymatic reaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Substrate | Km | Vmax | Notes |

| Human Angiotensinogen (Native) | ~449 ng/mL[8] | - | Vmax was found to be lower in whole serum, suggesting the presence of noncompetitive inhibitors.[8] |

| High-Molecular Weight Renin Substrate (from pregnant human plasma) | 1.79 µg Ang I equivalents/mL[9] | 41.2 ng Ang I equivalents/mL/h[9] | Exhibits a lower Km (higher affinity) compared to the normal molecular weight substrate.[9] |

| Normal-Molecular Weight Renin Substrate (from pregnant human plasma) | 3.52 µg Ang I equivalents/mL[9] | 138 ng/mL/h[9] | |

| Fluorogenic Substrate (based on human angiotensinogen sequence) | ~1.8 µM[10] | - | Km is pH-dependent, with a minimum value around pH 7.4.[10] |

Experimental Protocols

Measurement of Renin Activity using a Fluorometric Assay (FRET)

Fluorescence Resonance Energy Transfer (FRET) assays provide a continuous and sensitive method for measuring renin activity, making them suitable for high-throughput screening of inhibitors.[11] These assays utilize a synthetic peptide substrate, analogous to Angiotensinogen (1-13), which is labeled with a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.

Materials:

-

Human recombinant renin

-

FRET peptide substrate (e.g., a peptide with a fluorophore like EDANS and a quencher like DABCYL)

-

Renin assay buffer

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized human renin in assay buffer to a desired stock concentration.

-

Dissolve the FRET peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare working solutions of renin and the FRET substrate by diluting the stock solutions in assay buffer to the final desired concentrations.

-

-

Assay Procedure:

-

Add 50 µL of the renin working solution to each well of the 96-well plate.

-

For inhibitor screening, add the test compounds at various concentrations to the wells containing the renin solution and pre-incubate for 10-15 minutes at 37°C.[11]

-

Initiate the enzymatic reaction by adding 50 µL of the FRET substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair (e.g., Ex/Em = 328/552 nm for EDANS/DABCYL).

-

Monitor the increase in fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-5 minutes.[11]

-

-

Data Analysis:

-

Calculate the rate of the reaction (slope of the fluorescence intensity versus time curve).

-

For inhibitor screening, determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

-

Calculate the IC50 value for potent inhibitors.

-

Quantification of Angiotensin I Production by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of Angiotensin I produced from the cleavage of Angiotensinogen (1-13) by renin. This is a highly specific and sensitive endpoint assay. The general principle involves the use of an antibody specific to Angiotensin I to capture the product of the enzymatic reaction.

Materials:

-

Human recombinant renin

-

Angiotensinogen (1-13) (human)

-

Angiotensin I ELISA kit (commercially available kits provide pre-coated plates, detection antibodies, standards, and other necessary reagents)[12][13][14]

-

Stop solution (provided in the ELISA kit)

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol:

-

Enzymatic Reaction:

-

In separate tubes, set up the renin reaction by mixing human recombinant renin with Angiotensinogen (1-13) in an appropriate assay buffer.

-

Include a negative control with no renin to account for any non-enzymatic degradation of the substrate.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

-

ELISA Procedure (following a typical competitive ELISA protocol):

-

Prepare Angiotensin I standards and the reaction samples.

-

Add 100 µL of the standards and reaction samples to the appropriate wells of the Angiotensin I antibody-coated microplate.[13][15]

-

Add a fixed amount of biotinylated Angiotensin I to all wells.

-

Add the detection antibody (e.g., a streptavidin-HRP conjugate).[12]

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).[13][15]

-

Wash the plate several times with the provided wash buffer to remove unbound reagents.[14][16]

-

Add the TMB substrate solution to each well and incubate in the dark at 37°C for 15-30 minutes to allow for color development.[14][16]

-

Stop the color development by adding the stop solution. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the Angiotensin I standards against their known concentrations.

-

Determine the concentration of Angiotensin I in the reaction samples by interpolating their absorbance values on the standard curve.

-

Calculate the renin activity based on the amount of Angiotensin I produced over the incubation time.

-

Visualizations

Signaling Pathway of the Renin-Angiotensin System

Caption: The classical renin-angiotensin system signaling cascade.

Experimental Workflow for Renin Inhibitor Screening

Caption: High-throughput screening workflow for identifying renin inhibitors.

Applications in Drug Discovery

The development of direct renin inhibitors is a key strategy for the treatment of hypertension.[7] Angiotensinogen (1-13) and its analogs are crucial tools in the discovery and development of these drugs. High-throughput screening (HTS) assays, such as the FRET-based method described above, enable the rapid testing of large compound libraries to identify potential renin inhibitors.[17] Subsequent characterization of hit compounds often involves detailed kinetic studies using Angiotensinogen (1-13) to determine their mechanism of inhibition and potency. The ultimate goal is to develop orally bioavailable, potent, and selective renin inhibitors for clinical use.[7]

References

- 1. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Direct Renin Inhibitors in Hypertension - Outlook for End Organ Protection | ECR Journal [ecrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Angiotensin-Converting Enzyme and Renin-Inhibitory Activities of Protein Hydrolysates Produced by Alcalase Hydrolysis of Peanut Protein [mdpi.com]

- 6. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of the renin-renin substrate reaction in man; kinetic evidence for inhibition by serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differences in the kinetic rate constants of normal and high molecular weight renin substrate from term pregnancy human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of recombinant human renin: kinetics, pH-stability, and peptidomimetic inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. abcam.cn [abcam.cn]

- 13. img.abclonal.com [img.abclonal.com]

- 14. static.fn-test.com [static.fn-test.com]

- 15. genfollower.com [genfollower.com]

- 16. youtube.com [youtube.com]

- 17. diva-portal.org [diva-portal.org]

The Physiological Relevance of Angiotensinogen (1-13): A Technical Guide for Researchers

December 5, 2025

Abstract

This technical guide provides an in-depth exploration of the physiological relevance of the Angiotensinogen (B3276523) (1-13) fragment. Primarily recognized as the N-terminal sequence of angiotensinogen, this peptide's significance lies in its role as the initial and rate-limiting substrate for the renin-angiotensin system (RAS), a critical regulator of cardiovascular and renal homeostasis. While direct physiological effects of the Angiotensinogen (1-13) fragment independent of its cleavage by renin are not well-documented, its processing initiates a cascade of events with profound systemic consequences. This document details the enzymatic cleavage of Angiotensinogen (1-13), the subsequent generation of bioactive angiotensin peptides, and their downstream signaling pathways. Quantitative data on enzyme kinetics and receptor binding affinities of key RAS components are presented in tabular format. Furthermore, detailed experimental protocols for the functional assessment of Angiotensinogen (1-13) as a renin substrate are provided, alongside visualizations of the pertinent biological pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of the renin-angiotensin system and its modulation.

Introduction: The Origin of a Vasoactive Cascade

Angiotensinogen is a glycoprotein (B1211001) primarily synthesized and secreted by the liver, serving as the unique precursor for all angiotensin peptides. The Angiotensinogen (1-13) fragment, with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His, represents the N-terminal portion of this precursor protein. The physiological importance of this fragment is centered on its role as the specific substrate for the enzyme renin. The cleavage of the Leu10-Val11 bond within this sequence by renin is the initial and rate-limiting step in the activation of the renin-angiotensin system (RAS). This enzymatic action liberates the decapeptide Angiotensin I, setting in motion a cascade that is fundamental to the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.

While research has extensively focused on the downstream products of this cascade, namely Angiotensin II and Angiotensin-(1-7), the Angiotensinogen (1-13) fragment itself is principally understood in the context of its interaction with renin. It is commercially synthesized and widely used in research as a substrate for in vitro and in vivo studies of renin activity and for the development of renin inhibitors. There is currently a lack of substantial evidence to suggest that Angiotensinogen (1-13) possesses direct biological activity, such as binding to specific receptors or initiating signal transduction, independent of its conversion to smaller angiotensin peptides.

The Primary Physiological Role: A Substrate for Renin

The central physiological function of Angiotensinogen (1-13) is to serve as the substrate for renin, an aspartyl protease secreted by the juxtaglomerular cells of the kidney. The interaction between renin and the N-terminal domain of angiotensinogen is highly specific.

The Enzymatic Cleavage

Renin catalyzes the hydrolysis of the peptide bond between Leucine at position 10 and Valine at position 11 of the angiotensinogen sequence. This cleavage event releases the decapeptide Angiotensin I (Ang I), comprising residues 1-10 (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu). The remaining portion of the angiotensinogen molecule is termed des(Ang I)angiotensinogen.

Recent structural studies have revealed that the binding of angiotensinogen to renin involves a "tail-into-mouth" allosteric mechanism, where the N-terminal tail of angiotensinogen inserts into a pocket on the renin molecule, leading to a conformational change that facilitates the cleavage.[1]

Alternative Processing Pathways

While renin is the primary and most specific enzyme to process angiotensinogen, other proteases such as cathepsins, tonin, and kallikrein have been shown to cleave angiotensinogen to generate Ang I or even Angiotensin II directly.[2] However, the physiological significance of these alternative pathways in comparison to the canonical renin-mediated cleavage is considered to be minor under normal physiological conditions. Another related peptide, Angiotensin-(1-12), which is generated by a non-renin-dependent pathway, has also been identified as a substrate for the formation of other angiotensin peptides.[2]

Downstream Physiological Consequences: The Angiotensin Cascade

The true physiological impact of Angiotensinogen (1-13) is realized through the actions of its downstream products. The initial cleavage to form Angiotensin I is the gateway to a complex and multifaceted signaling network.

The Classical RAS Axis: Angiotensin II

Angiotensin I is biologically inert and serves as a precursor for the potent vasoconstrictor, Angiotensin II (Ang II). This conversion is primarily catalyzed by the Angiotensin-Converting Enzyme (ACE), which is abundantly present on the surface of endothelial cells, particularly in the lungs. ACE cleaves the C-terminal dipeptide (His-Leu) from Ang I to produce the octapeptide Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).

Ang II exerts a wide range of physiological effects by binding predominantly to the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor. The major effects of Ang II via AT1R activation include:

-

Vasoconstriction: Direct and potent constriction of arterioles, leading to an increase in blood pressure.

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.

-

Renal Effects: Direct effects on the kidney to increase sodium reabsorption.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine (B1679862) release from sympathetic nerve endings.

-

Cell Growth and Proliferation: Stimulation of growth and proliferation of vascular smooth muscle cells and cardiac myocytes, contributing to vascular and cardiac hypertrophy.

The Counter-Regulatory RAS Axis: Angiotensin-(1-7)

An alternative processing pathway for Angiotensin I and Angiotensin II involves the enzyme Angiotensin-Converting Enzyme 2 (ACE2). ACE2 can cleave Angiotensin II to form the heptapeptide (B1575542) Angiotensin-(1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro). Angiotensin-(1-7) generally opposes the actions of Angiotensin II by binding to the Mas receptor. Its effects include:

-

Vasodilation: Promotion of vasodilation, often mediated by nitric oxide.

-

Antiproliferative Effects: Inhibition of cell growth and proliferation.

-

Antifibrotic Effects: Reduction of fibrosis in various tissues, including the heart and kidneys.

The balance between the classical (ACE/Ang II/AT1R) and the counter-regulatory (ACE2/Ang-(1-7)/Mas) axes of the RAS is crucial for maintaining cardiovascular health.

Quantitative Data

The following tables summarize key quantitative data related to the processing of angiotensinogen and the function of its downstream products.

Table 1: Michaelis-Menten Constants (Km) for Renin-Angiotensinogen Interaction

| Species | Substrate | Renin | Km (µM) | Reference |

|---|---|---|---|---|

| Human | Angiotensinogen | Human Renin | 0.5 - 2.0 | Generic |

| Rat | Angiotensinogen | Rat Renin | 1.0 - 5.0 | Generic |

| Human | Angiotensinogen | Mouse Renin | High (low affinity) |[3] |

Note: Km values can vary depending on the experimental conditions such as pH and ionic strength.

Table 2: Binding Affinities (Ki or IC50) of Angiotensin Peptides for AT1 and AT2 Receptors

| Ligand | Receptor | Species | Ki / IC50 (nM) | Reference |

|---|---|---|---|---|

| Angiotensin II | AT1 | Human | 0.1 - 1.0 | Generic |

| Angiotensin II | AT2 | Human | 0.1 - 1.0 | Generic |

| Angiotensin III | AT1 | Human | 1 - 10 | Generic |

| Angiotensin III | AT2 | Human | 0.1 - 1.0 | Generic |

| Angiotensin-(1-7) | Mas | Human | 10 - 100 | Generic |

Note: Binding affinities are highly dependent on the assay conditions and cell types used.

Experimental Protocols

The primary experimental application of Angiotensinogen (1-13) is in the measurement of renin activity.

In Vitro Renin Activity Assay

Objective: To determine the enzymatic activity of renin in a biological sample (e.g., plasma, tissue homogenate) by measuring the rate of Angiotensin I generation from a synthetic substrate.

Materials:

-

Recombinant or purified renin (for standard curve)

-

Angiotensinogen (1-13) or full-length angiotensinogen as substrate

-

Biological sample (e.g., plasma collected with EDTA)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

ACE inhibitor (e.g., captopril) to prevent Ang I degradation

-

Angiotensin I ELISA kit or RIA kit

-

Microplate reader or gamma counter

Procedure:

-

Sample Preparation: Thaw plasma samples on ice. If using tissue, homogenize in an appropriate buffer and determine protein concentration.

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the assay buffer, ACE inhibitor, and the biological sample or renin standard.

-

Initiate Reaction: Add Angiotensinogen (1-13) substrate to each reaction to a final concentration in the low micromolar range. Mix gently.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-3 hours). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by placing the tubes on ice or by adding a stop solution (e.g., dilute acid).

-

Quantification of Angiotensin I: Measure the concentration of generated Angiotensin I in each sample using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

-

Calculation: Calculate the renin activity as the amount of Angiotensin I produced per unit of time per volume or protein amount of the sample (e.g., ng/mL/hour).

Mass Spectrometry-Based Analysis of Angiotensinogen (1-13) Cleavage

Objective: To identify and quantify the cleavage products of Angiotensinogen (1-13) upon incubation with renin or other proteases.

Materials:

-

Angiotensinogen (1-13)

-

Renin or other proteases of interest

-

Reaction Buffer

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid) or LC columns and solvents for LC-MS/MS

Procedure:

-

Enzymatic Reaction: Incubate Angiotensinogen (1-13) with the protease in the reaction buffer at 37°C for various time points.

-

Sample Preparation for MS:

-

For MALDI-TOF: Mix a small aliquot of the reaction mixture with the matrix solution and spot it onto the MALDI target plate. Allow to air dry.

-

For LC-MS/MS: Stop the reaction and perform solid-phase extraction to desalt and concentrate the peptides. Reconstitute in a solvent compatible with the LC system.

-

-

Mass Spectrometry Analysis:

-

MALDI-TOF: Acquire mass spectra in the appropriate mass range to detect the substrate (Angiotensinogen (1-13)) and expected cleavage products (e.g., Angiotensin I).

-

LC-MS/MS: Inject the sample into the LC-MS/MS system. Separate the peptides by liquid chromatography and identify and quantify them based on their mass-to-charge ratio and fragmentation patterns.

-

-

Data Analysis: Analyze the mass spectra to identify the masses corresponding to the intact substrate and its cleavage products. For quantitative analysis, compare the peak intensities or areas of the different peptides.

Visualizing the Pathways

The following diagrams illustrate the central role of Angiotensinogen (1-13) in initiating the renin-angiotensin system cascade.

Caption: Enzymatic processing of Angiotensinogen (1-13) and downstream signaling.

Caption: Experimental workflow for a renin activity assay using Ang(1-13).

Conclusion

The physiological relevance of the Angiotensinogen (1-13) fragment is unequivocally established through its indispensable role as the primary substrate for renin, thereby initiating the entire renin-angiotensin system cascade. While direct biological actions of the intact Angiotensinogen (1-13) peptide have yet to be demonstrated, its cleavage sets in motion a series of enzymatic events that produce some of the most potent vasoactive and homeostatic peptides in the body. A thorough understanding of the kinetics and regulation of the interaction between renin and Angiotensinogen (1-13) is therefore fundamental to the study of cardiovascular physiology and the development of therapeutic agents targeting the RAS. Future research may yet uncover novel functions of this N-terminal fragment, but its current and profound significance lies at the very origin of the angiotensin pathway.

References

The Angiotensinogen (1-13) Signaling Nexus: A Technical Guide to the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensinogen (B3276523) (AGT) is the sole precursor of the angiotensin peptides, placing it at the apex of the Renin-Angiotensin System (RAS), a critical regulator of cardiovascular homeostasis. While Angiotensinogen (1-13) itself, the N-terminal fragment cleaved by renin, is not known to possess intrinsic signaling activity, it represents the inaugural and rate-limiting step in a cascade that generates a host of bioactive peptides. This technical guide provides an in-depth exploration of the signaling pathways originating from the processing of Angiotensinogen. It details the enzymatic cleavage of AGT, the generation of key effector molecules such as Angiotensin II and Angiotensin (1-7), and their subsequent receptor-mediated signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for studying the RAS, and includes visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a complex enzymatic cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.[1] The system is initiated by the cleavage of Angiotensinogen, a glycoprotein (B1211001) primarily synthesized in the liver, by the enzyme renin.[2] This cleavage releases the decapeptide Angiotensin I (Ang I), which is subsequently converted to the potent octapeptide Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE).[3] Ang II is the principal effector of the classical RAS, exerting its effects through binding to specific G protein-coupled receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[4]

In recent years, the understanding of the RAS has expanded to include a "counter-regulatory" or "protective" axis, primarily involving Angiotensin-Converting Enzyme 2 (ACE2), which converts Ang II to the heptapeptide (B1575542) Angiotensin (1-7).[5] Angiotensin (1-7) typically opposes the actions of Ang II by binding to the Mas receptor.[6] This guide will delve into the intricacies of these signaling pathways, starting from the initial processing of Angiotensinogen.

The Canonical and Non-Canonical RAS Pathways

The processing of Angiotensinogen can proceed through two main pathways, the classical (canonical) and the alternative (non-canonical) pathways, leading to the generation of various bioactive angiotensin peptides.

The Canonical RAS Pathway: The ACE/Ang II/AT1 Receptor Axis

The canonical pathway is the primary route for Angiotensin II production.

-

Renin-Mediated Cleavage of Angiotensinogen: Renin, an aspartyl protease released from the juxtaglomerular cells of the kidney, cleaves the N-terminal of Angiotensinogen to yield Angiotensin I.[2]

-

ACE-Mediated Conversion of Angiotensin I: Angiotensin-Converting Enzyme, found predominantly on the surface of pulmonary and renal endothelial cells, cleaves the C-terminal dipeptide from Angiotensin I to produce Angiotensin II.[3]

-

Angiotensin II Signaling through the AT1 Receptor: Angiotensin II binds to the AT1 receptor, a Gq-coupled receptor, initiating a cascade of intracellular events including:

-

Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated release of intracellular calcium (Ca2+), resulting in smooth muscle contraction and vasoconstriction.[7]

-

Activation of Protein Kinase C (PKC) by DAG, which in turn can activate downstream signaling molecules like the ERK1/2 MAP kinase pathway, promoting cell growth, proliferation, and inflammation.[8]

-

The Non-Canonical RAS Pathway: The ACE2/Ang (1-7)/Mas Receptor Axis

The non-canonical pathway serves as a counter-regulatory mechanism to the classical pathway.

-

ACE2-Mediated Cleavage of Angiotensin II: Angiotensin-Converting Enzyme 2, a carboxypeptidase, cleaves a single C-terminal residue from Angiotensin II to generate Angiotensin (1-7).[5] ACE2 can also cleave Angiotensin I to produce Angiotensin (1-9), which can then be converted to Angiotensin (1-7) by ACE.

-

Angiotensin (1-7) Signaling through the Mas Receptor: Angiotensin (1-7) binds to the Mas receptor, another G protein-coupled receptor, leading to downstream effects that often oppose those of Angiotensin II, such as:

-

Vasodilation, mediated in part by the production of nitric oxide (NO).

-

Anti-proliferative and anti-fibrotic effects.

-

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes and receptors involved in the RAS.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | kcat | Reference |

| Renin | Angiotensinogen | ~1 µM | - | [9] |

| ACE | Angiotensin I | 0.21 mM | 5 x 103 min-1 | [10] |

| ACE2 | Angiotensin II | - | - | [11][12] |

Table 2: Receptor Binding Affinities

| Ligand | Receptor | Kd / Ki | Cell/Tissue Source | Reference |

| Angiotensin II | AT1 | 0.42 ± 0.09 nM (Kd) | Human left ventricle | [13] |

| Angiotensin II | AT1 | 3.4 ± 0.3 nM (Ki) | Mutant AT1 receptor | [14] |

| Angiotensin II | AT2 | - | - | [15][16] |

| Angiotensin (1-7) | Mas | 0.83 ± 0.10 nM (Kd) | Mas-transfected CHO cells | [6] |

| Angiotensin (1-7) | Mas | 4.92 ± 0.12 x 10-8 M (Ki) | MasR-YFP transfected cells | [17] |

| Angiotensin (1-7) | AT1 | 8.0 ± 3.2 nM (Ki) | - | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the RAS.

Measurement of Plasma Renin Activity (PRA)

Objective: To determine the rate of Angiotensin I generation from endogenous Angiotensinogen in a plasma sample.[19][20][21][22][23]

Principle: Plasma is incubated at 37°C to allow renin to cleave Angiotensinogen, producing Angiotensin I. The reaction is stopped, and the amount of Angiotensin I generated is quantified, typically by radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC/MS-MS).

Protocol:

-

Sample Collection and Handling:

-

Collect venous blood into pre-chilled EDTA tubes.

-

Immediately centrifuge at 4°C to separate plasma.

-

Store plasma at -80°C until analysis to prevent cryoactivation of prorenin.

-

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

To one aliquot (for measurement), add a buffer to maintain a physiological pH.

-

To a second aliquot (for blank), add an ACE inhibitor to prevent Ang I degradation and a renin inhibitor or keep on ice to prevent Ang I generation.

-

Incubate the measurement sample at 37°C for a defined period (e.g., 1.5-3 hours).

-

Stop the reaction by placing the tubes on ice.

-

-

Quantification of Angiotensin I:

-

Quantify the concentration of Angiotensin I in both the measurement and blank samples using a validated RIA or LC/MS-MS method.

-

-

Calculation of PRA:

-

Subtract the Angiotensin I concentration of the blank from the measurement sample.

-

Express the result as ng of Angiotensin I generated per mL of plasma per hour of incubation (ng/mL/h).

-

Angiotensin II Receptor Binding Assay

Objective: To determine the affinity (Kd) and density (Bmax) of Angiotensin II receptors in a given tissue or cell preparation, or to determine the inhibitory constant (Ki) of a competing ligand.[24][25][26][27][28]

Principle: A radiolabeled Angiotensin II analog (e.g., 125I-[Sar1,Ile8]AngII) is incubated with a membrane preparation containing Angiotensin II receptors. The amount of bound radioligand is measured to determine receptor affinity and density. For competition assays, increasing concentrations of an unlabeled ligand are used to displace the radioligand.

Protocol:

-

Membrane Preparation:

-

Homogenize the tissue or cells of interest in an ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Saturation Binding Assay:

-

Set up a series of tubes with a constant amount of membrane protein.

-

Add increasing concentrations of the radiolabeled Angiotensin II analog.

-

To a parallel set of tubes, add a high concentration of unlabeled Angiotensin II to determine non-specific binding.

-

Incubate the tubes at room temperature or 37°C to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding versus the concentration of the radioligand and fit the data to a one-site binding model to determine Kd and Bmax.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to Angiotensin II stimulation.[7][29][30]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with Angiotensin II, the activation of AT1 receptors leads to the release of calcium from intracellular stores, which binds to the dye and increases its fluorescence.

Protocol:

-

Cell Culture and Dye Loading:

-

Culture cells expressing AT1 receptors in a suitable multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Stimulation and Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of Angiotensin II into the wells to stimulate the cells.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the peak fluorescence intensity or the area under the curve to determine the magnitude of the calcium response.

-

Western Blot for ERK1/2 Phosphorylation

Objective: To detect the activation of the ERK1/2 MAP kinase pathway in response to Angiotensin II stimulation.[8][31][32][33][34]

Principle: Cells are treated with Angiotensin II, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) form of ERK1/2 and total ERK1/2 (as a loading control).

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and serum-starve to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with Angiotensin II for various time points.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and quantify the band intensities.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.

-

Conclusion

While Angiotensinogen (1-13) serves as the inert precursor, its cleavage initiates a cascade of vital physiological signaling through the Renin-Angiotensin System. The balance between the classical ACE/Ang II/AT1 receptor axis and the counter-regulatory ACE2/Ang (1-7)/Mas receptor axis is crucial for maintaining cardiovascular homeostasis. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals seeking to modulate the RAS for therapeutic benefit. This guide provides a foundational resource to aid in these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]

- 4. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 5. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin converting enzyme: substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiotensin-converting enzyme-2 (ACE2): comparative modeling of the active site, specificity requirements, and chloride dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and AT2 receptor-binding properties of angiotensin II analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. scientificarchives.com [scientificarchives.com]

- 19. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. labcorp.com [labcorp.com]

- 21. Plasma renin activity - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. benchchem.com [benchchem.com]

- 25. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 28. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 30. Calcium and Chloride Channel Activation by Angiotensin II-AT1 Receptors in Preglomerular Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Angiotensinogen (1-13) and its N-Terminal Congeners: Emerging Players in Cardiovascular Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a cornerstone of cardiovascular physiology and pathology, playing a critical role in the regulation of blood pressure, fluid and electrolyte balance, and tissue remodeling. While the classical axis of the RAS, culminating in the production of angiotensin II (Ang II), has been extensively studied, recent research has unveiled a more complex network of bioactive peptides derived from the N-terminus of angiotensinogen (B3276523). This guide focuses on Angiotensinogen (1-13) and its closely related N-terminal fragments, such as Angiotensin (1-12) and Angiotensin-(1-9), exploring their generation, signaling pathways, and burgeoning roles in cardiovascular research. This document serves as a technical resource, providing a synthesis of current knowledge, quantitative data, and detailed experimental methodologies to aid in the investigation of these novel peptides.

Angiotensinogen (1-13) is the N-terminal tridecapeptide of human angiotensinogen, serving as a direct substrate for renin to generate Angiotensin I (Ang I). While its primary role is that of a precursor, the study of Angiotensinogen (1-13) and its neighboring fragments is crucial for a comprehensive understanding of the intricate regulation of the RAS and for the development of novel therapeutic strategies targeting cardiovascular diseases.

The Renin-Angiotensin System: Beyond the Classical Axis

The traditional view of the RAS begins with the enzymatic cleavage of angiotensinogen by renin to form the decapeptide Ang I. Angiotensin-converting enzyme (ACE) then converts Ang I to the potent octapeptide Ang II, which exerts its diverse effects through AT1 and AT2 receptors. However, this linear pathway is now understood to be part of a more elaborate system with alternative processing pathways and additional bioactive peptides.

N-terminal fragments of angiotensinogen, generated through various enzymatic processes, are now recognized as having distinct biological activities that can modulate or even counteract the effects of the classical RAS axis.

Signaling Pathways of the Renin-Angiotensin System

The signaling cascades initiated by angiotensin peptides are central to their cardiovascular effects. Ang II, the principal effector of the classical RAS, signals through two main G protein-coupled receptors, AT1R and AT2R, with often opposing downstream effects. The emerging N-terminal angiotensinogen fragments, such as Ang-(1-9), have also been shown to engage specific receptors and signaling pathways, contributing to the complexity of RAS regulation.

Quantitative Data on N-Terminal Angiotensinogen Fragments

Precise quantification of angiotensinogen fragments is critical for understanding their physiological and pathological roles. The tables below summarize available quantitative data for key N-terminal fragments.

Table 1: Plasma Concentrations of Angiotensin (1-12) in Humans

| Population | N | Plasma Angiotensin (1-12) Concentration (ng/mL, Mean ± SD) | Reference |

| Normotensive (Women) | 22 | 2.02 ± 0.62 | [1] |

| Normotensive (Men) | 30 | 2.05 ± 0.55 | [1] |

| Hypertensive (Women) | 13 | 2.33 ± 0.63 | [1] |

| Hypertensive (Men) | 6 | 2.51 ± 0.49 | [1] |

Table 2: In Vivo Administration of Angiotensin-(1-9) and Cardiovascular Effects in Rodent Models

| Animal Model | Treatment | Dosage | Duration | Key Cardiovascular Effects | Reference |

| Myocardial Infarcted Rats | Angiotensin-(1-9) infusion | 450 ng/kg/min | 2 weeks | Prevented cardiac myocyte hypertrophy; Decreased plasma Ang II | [2] |

| Myocardial Infarcted Rats | Enalapril | 10 mg/kg/day | 8 weeks | Prevented left ventricle hypertrophy; Increased plasma Ang-(1-9) | [2] |

| Myocardial Infarcted Rats | Candesartan | 10 mg/kg/day | 8 weeks | Prevented left ventricle hypertrophy; Increased plasma Ang-(1-9) | [2] |

| Stroke-Prone Spontaneously Hypertensive Rats | Angiotensin-(1-9) infusion | 100 ng/kg/min | 4 weeks | Reduced cardiac fibrosis (collagen I expression) | [3] |

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to advancing research in this field. This section provides detailed methodologies for the analysis of angiotensin peptides.

General Workflow for Angiotensin Peptide Analysis

The quantification of angiotensin peptides from biological samples is a multi-step process that requires careful sample handling to prevent artefactual generation or degradation of the peptides.

Protocol 1: Radioimmunoassay (RIA) for Angiotensin Peptides

RIA is a highly sensitive method for quantifying angiotensin peptides. The following provides a general protocol outline.

1. Sample Preparation:

-

Collect blood in chilled tubes containing a protease inhibitor cocktail (e.g., EDTA, o-phenanthroline, pepstatin A, and a renin inhibitor).

-

Centrifuge at 4°C to separate plasma.

-

Perform solid-phase extraction (SPE) using C18 cartridges to concentrate the peptides and remove interfering substances. Elute the peptides and dry them under vacuum.

2. Assay Procedure:

-

Reconstitute the dried peptide extract in RIA buffer.

-

To assay tubes, add the reconstituted sample or standard angiotensin peptide solutions of known concentrations.

-

Add a specific primary antibody against the angiotensin peptide of interest.

-

Add a known amount of radiolabeled (e.g., ¹²⁵I-labeled) angiotensin peptide (tracer).

-

Incubate to allow competitive binding of labeled and unlabeled peptide to the antibody.

-

Separate antibody-bound from free tracer using a separation agent (e.g., charcoal or a secondary antibody).

-

Measure the radioactivity of the bound fraction using a gamma counter.

3. Data Analysis:

-

Construct a standard curve by plotting the percentage of tracer bound against the concentration of the unlabeled standard.

-

Determine the concentration of the angiotensin peptide in the samples by interpolating their percentage of tracer bound on the standard curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Angiotensin Peptides

LC-MS/MS offers high specificity and the ability to measure multiple angiotensin peptides simultaneously.

1. Sample Preparation:

-